Phosphinothioic acid, (1,1-dimethylethyl)phenyl-

Description

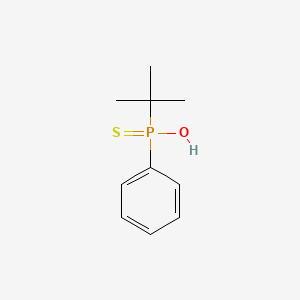

Phosphinothioic acid derivatives are organophosphorus compounds characterized by a phosphorus atom bonded to sulfur and organic substituents. The compound "Phosphinothioic acid, (1,1-dimethylethyl)phenyl-" features a tert-butyl (1,1-dimethylethyl) group and a phenyl group attached to the phosphorus center. These substituents confer unique steric and electronic properties, influencing reactivity, stability, and applications in catalysis, agrochemicals, or polymer stabilization. For example, Phosphinothioic fluoride, (1,1-dimethylethyl)pentafluorophenyl (C₁₀H₉F₆PS; MW 227.16) shares structural similarities but replaces the hydroxyl group with fluorine and incorporates electron-withdrawing pentafluorophenyl substituents .

Properties

CAS No. |

55705-77-6 |

|---|---|

Molecular Formula |

C10H15OPS |

Molecular Weight |

214.27 g/mol |

IUPAC Name |

tert-butyl-hydroxy-phenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H15OPS/c1-10(2,3)12(11,13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,13) |

InChI Key |

ACQNBIJCKLUKMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(=S)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of phosphinothioic acids typically involves the reaction of chlorophosphine derivatives with sulfur sources or hydrolysis of phosphinothioate esters. For the specific compound with a (1,1-dimethylethyl)phenyl substituent, the preparation often starts from corresponding chlorophosphine or phosphine intermediates bearing the tert-butylphenyl group.

Preparation via Hydrolysis and Disproportionation of Dichlorophenyl Phosphine Derivatives

A closely related method for preparing phenyl phosphine derivatives involves hydrolysis of dichlorophenyl phosphine to phenyl phosphinous acid, followed by disproportionation under controlled heating and inert atmosphere to yield high-purity phosphine and phosphonic acid products. Although this method is described for phenyl phosphine, it provides a conceptual framework applicable to tert-butyl-substituted analogs:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Dichlorophenyl phosphine + water, toluene solvent, <70 °C | Slow hydrolysis under controlled temperature | Formation of phenyl phosphinous acid |

| 2 | Heating phenyl phosphinous acid at 140-180 °C under nitrogen | Disproportionation reaction | Separation of phenyl phosphine and phenyl phosphonic acid by distillation |

| 3 | Cooling and crystallization | Isolation of phosphonic acid crystals | High purity products |

This method emphasizes careful temperature control and inert atmosphere to prevent oxidation and side reactions.

Synthesis Involving tert-Butylphenyl Precursors

The introduction of the 1,1-dimethylethyl (tert-butyl) group on the phenyl ring is typically achieved by starting from tert-butyl-substituted aromatic precursors. For example, the preparation of related oxazole derivatives bearing the tert-butylphenyl group involves multi-step synthesis including:

- Formation of benzamide intermediates with tert-butylphenyl substituents

- Cyclization reactions under controlled temperature and base conditions

- Purification by silica gel chromatography and crystallization

While this example is for a different class of compounds, the synthetic principles of handling tert-butylphenyl groups under mild conditions to preserve the bulky substituent are relevant.

Purification and Isolation Techniques

Purification of phosphinothioic acid derivatives often involves:

- Distillation under reduced pressure to separate volatile phosphine products from non-volatile acids or esters

- Crystallization from suitable solvents such as ethanol or isopropanol to obtain high-purity crystalline products

- Salt formation and recrystallization to remove impurities, especially when preparing pharmaceutical-grade materials

Detailed Research Findings and Data

Reaction Conditions and Yields

| Parameter | Conditions | Observations | Yield/Outcome |

|---|---|---|---|

| Hydrolysis temperature | <70 °C | Prevents decomposition | High conversion to phosphinous acid |

| Disproportionation temperature | 140-180 °C under N2 | Enables clean separation | Phenyl phosphine yield ~95% |

| Distillation cut range | 140-165 °C | Collects phosphine fraction | High purity (99.5%) |

| Crystallization solvent | Ethanol, isopropanol | Facilitates pure crystal formation | Purity >99.9% (HPLC) |

These parameters are adapted from phenyl phosphine synthesis but are indicative for tert-butylphenyl analogs.

Spectral and Analytical Data

- Molecular weight: 214.26 g/mol

- Exact mass: 214.0581 g/mol

- Molecular formula: C10H15OPS

- Spectral data (MS GC) confirm the molecular ion and fragmentation pattern consistent with phosphinothioic acid structure.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Purification | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrolysis and disproportionation | Dichlorophenyl phosphine | Water, toluene, N2 atmosphere | <70 °C hydrolysis, 140-180 °C disproportionation | Distillation, crystallization | ~95% phosphine | Adaptable to tert-butylphenyl derivatives |

| Multi-step synthesis via benzamide intermediates | tert-Butylphenyl benzamide | Triethylamine, methanesulfonyl chloride | 0-50 °C cyclization, reflux | Silica gel chromatography, crystallization | ~90% | For related oxazole derivatives |

| Salt formation and recrystallization | Crude phosphinothioic acid | Ethanol, potassium carbonate | Reflux, cooling | Filtration, drying | >99.9% purity | Pharmaceutical grade preparation |

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic acid, (1,1-dimethylethyl)phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it to phosphines.

Substitution: It can undergo nucleophilic substitution reactions, where the phosphinothioic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphinothioic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Phosphinothioic acid derivatives have shown potential in several therapeutic areas:

- Antimicrobial Activity : Research indicates that phosphinothioic acid derivatives exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest their potential as antimicrobial agents, particularly against drug-resistant pathogens .

- Antioxidant Properties : In vitro studies have demonstrated that these compounds may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases. The extent of their antioxidant activity is still under investigation .

- Anti-inflammatory Effects : Preliminary research has linked phosphinothioic acid to the inhibition of inflammatory pathways. For example, it has been associated with the suppression of the IL-17A pathway in psoriasis models, indicating potential therapeutic applications for inflammatory conditions .

- Cancer Research : The compound's ability to inhibit specific growth pathways makes it a candidate for further investigation in cancer therapies. Studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Organic Synthesis Applications

Phosphinothioic acid serves as a versatile building block in organic synthesis:

- Synthesis of Functionalized Compounds : It can be utilized in the synthesis of various functionalized compounds through nucleophilic substitutions and cycloadditions. This versatility is crucial for developing new materials and pharmaceuticals .

Analytical Chemistry Applications

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC):

- HPLC Analysis : Phosphinothioic acid can be separated on a Newcrom R1 HPLC column using acetonitrile, water, and phosphoric acid as mobile phases. This method is scalable and suitable for isolating impurities during preparative separation processes .

Data Summary Table

| Application Area | Findings |

|---|---|

| Antimicrobial Activity | Exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli |

| Antioxidant Properties | Demonstrates antioxidant activity in cell-based assays |

| Anti-inflammatory Effects | Linked to inhibition of IL-17A pathway in psoriasis models |

| Cancer Therapeutics | Induces apoptosis in cancer cell lines; potential candidate for further research |

| Organic Synthesis | Versatile building block for synthesizing functionalized compounds |

| HPLC Analysis | Effective separation method using acetonitrile and phosphoric acid |

Case Studies

-

Antimicrobial Activity Study :

- A study investigated the antimicrobial effects of phosphinothioic acid on various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting its utility as an antimicrobial agent.

-

Cancer Therapeutics Research :

- In a comprehensive study focusing on anticancer properties, phosphinothioic acid was found to induce apoptosis in multiple cancer cell lines. The mechanism involved the activation of specific apoptotic pathways.

-

Anti-inflammatory Research :

- Research linking phosphinothioic acid to anti-inflammatory effects highlighted its role in inhibiting pro-inflammatory cytokines in vitro, presenting potential applications for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of phosphinothioic acid, (1,1-dimethylethyl)phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Metabolic Production: The detection of phosphinothioic derivatives in fungal metabolites highlights their natural occurrence and possible biodegradability .

- Synthetic Challenges : Steric bulk in tert-butyl-phenyl derivatives complicates synthetic modifications, necessitating specialized catalysts or high-temperature conditions .

Biological Activity

Phosphinothioic acid, (1,1-dimethylethyl)phenyl- is a compound of interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Phosphinothioic acid, (1,1-dimethylethyl)phenyl- is classified as an organophosphorus compound. Its chemical formula is , and it features a phosphorus atom bonded to a sulfur atom and a phenyl group. This structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of phosphinothioic acids can be attributed to their ability to interact with various biological targets, including enzymes and receptors. These compounds often exhibit:

- Enzyme Inhibition : Phosphinothioic acids can inhibit specific enzymes involved in metabolic pathways. For instance, they may affect acetylcholinesterase activity, leading to neurotoxic effects.

- Antioxidant Properties : Some studies suggest that certain derivatives possess antioxidant capabilities, which can help mitigate oxidative stress in cells.

- Cytotoxic Effects : Research indicates that phosphinothioic acids may induce apoptosis in cancer cells, demonstrating potential as anticancer agents.

1. Antioxidant and Anticancer Activity

A study highlighted the antioxidant properties of phenolic compounds derived from plants, including those structurally related to phosphinothioic acid. The ethyl acetate fraction containing 2,4-bis(1,1-dimethylethyl)phenol exhibited significant antioxidant activity and reduced proliferation in cancer cell lines such as MCF-7 and HeLa cells . This suggests that phosphinothioic acid derivatives may also have similar properties.

2. Enzyme Interaction Studies

Research on the interaction of phosphinothioic acids with acetylcholinesterase has shown that these compounds can significantly inhibit enzyme activity. Such inhibition can lead to increased levels of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission . This mechanism underlines the potential neurotoxic effects associated with organophosphorus compounds.

Data Table: Biological Activities of Phosphinothioic Acid Derivatives

| Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of acetylcholinesterase | |

| Antioxidant Activity | Free radical scavenging | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antitumor Activity

In vitro studies demonstrated that the ethyl acetate fraction containing phenolic compounds similar to phosphinothioic acid significantly decreased cell viability in breast cancer cell lines. The mechanism was linked to increased apoptotic markers such as membrane blebbing and chromatin condensation .

Case Study 2: Neurotoxicity

A review article discussed the neurotoxic potential of various phosphonothioic acids, emphasizing their role as enzyme inhibitors that disrupt normal neurotransmission processes. This highlights the dual nature of these compounds as both therapeutic agents and potential toxins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.